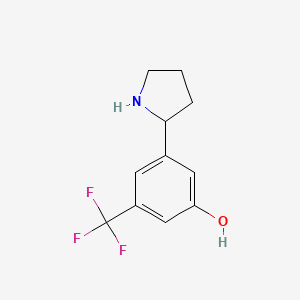![molecular formula C13H8ClN B12953009 6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)
6-Chloro-[1,1'-biphenyl]-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C13H8ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the 6th position and a cyano group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Chlorination: The biphenyl undergoes chlorination to introduce a chlorine atom at the 6th position. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under specific conditions.
Cyanation: The chlorinated biphenyl is then subjected to cyanation to introduce the cyano group at the 2nd position. This step can be performed using reagents like copper(I) cyanide (CuCN) in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-[1,1’-biphenyl]-2-carbonitrile may involve large-scale chlorination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
6-Chloro-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while coupling reactions can produce extended biphenyl systems.
科学研究应用
6-Chloro-[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex biphenyl derivatives.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of biphenyl derivatives with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
作用机制
The mechanism of action of 6-Chloro-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The chlorine and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular pathways, leading to specific biological or chemical effects.
相似化合物的比较
Similar Compounds
6-Chloro-4’-formyl-[1,1’-biphenyl]-3-carboxylic acid: This compound has a formyl group at the 4’ position and a carboxylic acid group at the 3 position, making it structurally similar but functionally different.
2-Chloro-[1,1’-biphenyl]-4-carbonitrile: This compound has the chlorine and cyano groups at different positions, leading to different chemical properties.
Uniqueness
6-Chloro-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields highlight its significance.
属性
分子式 |
C13H8ClN |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
3-chloro-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8ClN/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-8H |
InChI 键 |
YFLKIQRYVXYHRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


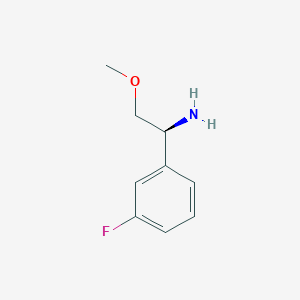
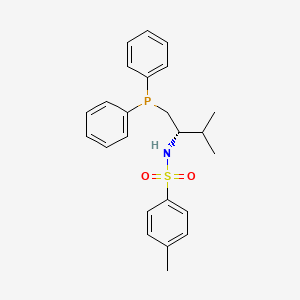
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12952948.png)
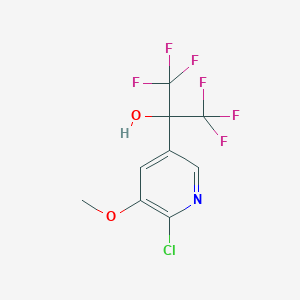
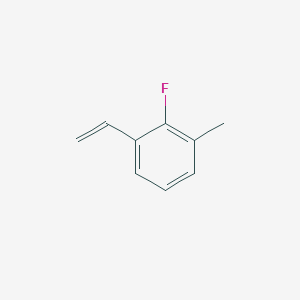
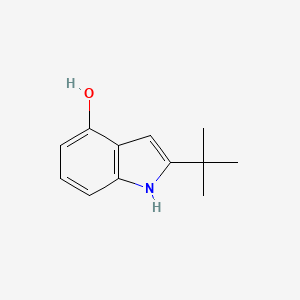
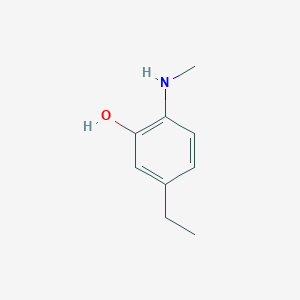

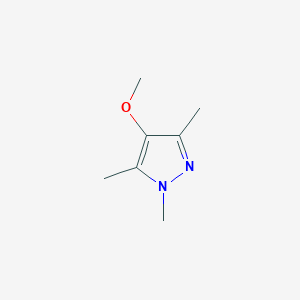
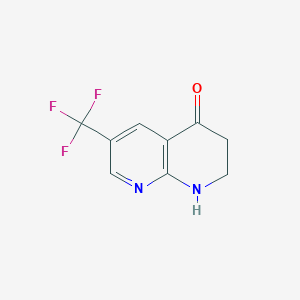
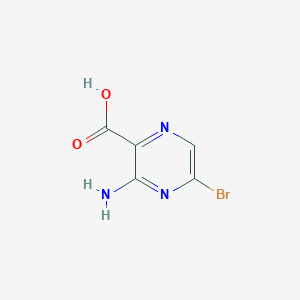
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)

